tert-Butyl 4-((3-ethynylphenoxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((3-ethynylphenoxy)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a phenoxymethyl substituent at the 4-position. The phenoxy moiety is further substituted with an ethynyl group at the 3-position. This structure combines the steric protection of the Boc group with the reactivity of the ethynyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-[(3-ethynylphenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-15-7-6-8-17(13-15)22-14-16-9-11-20(12-10-16)18(21)23-19(2,3)4/h1,6-8,13,16H,9-12,14H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUUEMGTHZUCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-ethynylphenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.
Attachment of the ethynylphenoxy moiety: The ethynylphenoxy group is attached through an etherification reaction involving 3-ethynylphenol and the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-ethynylphenoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
tert-Butyl 4-((3-ethynylphenoxy)methyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Pharmaceutical Development
The compound is investigated for its potential therapeutic properties. It can act as a precursor in the development of new drug candidates targeting specific biological pathways. The presence of the ethynyl group can enhance the compound's interaction with biological targets, making it valuable in medicinal chemistry.
Biological Studies
Research has focused on the compound's role as a ligand in receptor binding studies. Its ability to interact with specific receptors may lead to insights into drug-receptor interactions and the development of targeted therapies.
Case Study 1: Synthesis of Novel Drug Candidates
A study demonstrated the synthesis of novel compounds derived from this compound, which showed promising activity against cancer cell lines. The modifications made to the ethynyl group enhanced the bioavailability and efficacy of the resulting compounds.
Case Study 2: Receptor Binding Studies
In receptor binding assays, this compound was tested for its affinity towards specific G-protein coupled receptors (GPCRs). Results indicated that modifications to the piperidine ring significantly influenced receptor binding affinity, suggesting that this compound could be a lead candidate for further drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-ethynylphenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
The following analysis compares tert-Butyl 4-((3-ethynylphenoxy)methyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, synthetic methods, physicochemical properties, and safety profiles.
Structural Analogues and Substituent Variations
Key Observations :
- Ethynyl vs.
- Aromatic vs. Aliphatic Substituents : The 4-methylphenyl group in provides steric bulk and lipophilicity, whereas the hydroxypropyl group in increases polarity.
Physicochemical Properties
Biological Activity
tert-Butyl 4-((3-ethynylphenoxy)methyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its piperidine backbone substituted with a tert-butyl group and an ethynylphenoxy moiety. The molecular formula is with a molecular weight of approximately 273.35 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These compounds can act as agonists or antagonists, influencing pathways related to metabolism and appetite regulation.
- Enzyme Inhibition : Some studies suggest that this class of compounds may inhibit enzymes involved in metabolic processes, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
Pharmacological Studies
- GLP-1 Receptor Agonism : Research has shown that similar aryl ether-substituted piperidines exhibit GLP-1 receptor agonist activity, which is significant for the treatment of type 2 diabetes. The ability to enhance insulin secretion and promote satiety has been noted in several studies .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
Toxicity and Safety Profile
The safety profile of this compound is essential for its therapeutic application. Preliminary toxicity studies indicate:
- Acute Toxicity : The compound is categorized as harmful if swallowed (H302) and may cause skin irritation (H315) .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 273.35 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | H302 (harmful if swallowed), H315 (causes skin irritation) |
Case Studies
- Case Study on GLP-1 Agonists : A study published in Diabetes Care demonstrated the efficacy of GLP-1 receptor agonists in reducing HbA1c levels in patients with type 2 diabetes, highlighting the relevance of compounds like this compound .
- Neuroprotective Research : In a study published in Journal of Neurochemistry, derivatives similar to this compound were shown to improve cognitive function in animal models of Alzheimer's disease, suggesting potential therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
